10,11-Dimethoxystrychnine

Overview

Description

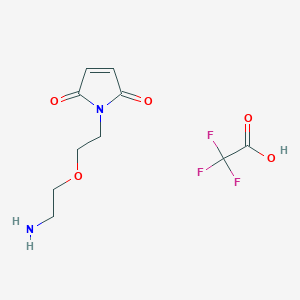

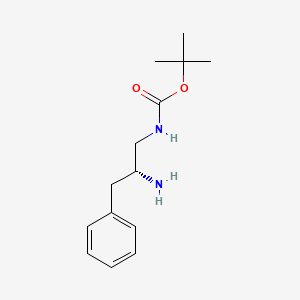

10,11-Dimethoxystrychnine, also known as Brucine dihydrate, is a compound with the molecular formula C23H30N2O6 . It is a major active pharmacological component of Strychnos nux-vomica seeds, known for its anti-inflammatory and analgesic activities . The compound appears as white crystalline powder .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves an aqueous solution of NO (KO3S)2, KH2PO4, and acetone, followed by the addition of Na2S2O4. The second step involves an aqueous solution of NO (KO3S)2 and AcOH, followed by the addition of aq. Na2S2O4, and then /BRN= 102415/, CHCl3, MeOH, and Et2O .Molecular Structure Analysis

The IUPAC name for this compound is (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate . The molecular weight is 430.5 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.5 g/mol . It appears as a white crystalline powder . It has a melting point of 175-178°C . It is slightly soluble in water, but soluble in ether, chloroform, ethanol, methanol, and other organic solvents .Scientific Research Applications

Pharmacological Evaluation at Glycine Receptors

10,11-Dimethoxystrychnine has been explored for its potential in pharmacology, particularly in its interaction with glycine receptors. For example, a study synthesized analogs of strychnine, including compounds similar to this compound, and evaluated their antagonistic properties on glycine receptors. These findings were critical for developing new strychnine-based pharmacological agents targeting glycine receptors (Zlotos et al., 2019).

Molecular Docking and Interaction with DNA Topoisomerase II

The compound has also been a subject in the field of molecular docking and interaction studies. In a study focusing on strychnobrasiline type alkaloids, which include this compound derivatives, molecular docking calculations with DNA Topoisomerase II suggested potential antineoplastic activity, indicating its significance in cancer research (Costa et al., 2017).

Synthesis and Structural Studies

There's significant interest in the synthesis and structural characterization of compounds related to this compound. Research has been conducted on the asymmetric conversions and transformations of related compounds, providing insights into their structural and chemical properties, which is crucial for developing new drugs and understanding their interactions at a molecular level (Thiel & Katrusiak, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Brucine dihydrate, also known as 10,11-Dimethoxystrychnine, is a weak alkaline indole alkaloid . It primarily targets the central nervous system and has been shown to interact with glycine receptors . It also targets cancer cells , particularly hepatocellular carcinoma cells .

Mode of Action

Brucine dihydrate acts as an antagonist at glycine receptors and paralyzes inhibitory neurons . In the context of cancer, it inhibits the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria .

Biochemical Pathways

Brucine dihydrate affects several biochemical pathways. It has been shown to down-regulate the expression of vascular endothelial growth factor (VEGF) , thereby inhibiting tumor angiogenesis, growth, and bone metastasis . It also regulates the Wnt/β-catenin signaling pathway , inhibiting the growth and migration of colorectal cancer cells .

Pharmacokinetics

It has been observed that brucine can be quickly eliminated after percutaneous absorption

Result of Action

The action of brucine dihydrate results in a range of molecular and cellular effects. It has anti-tumor , anti-inflammatory , and analgesic effects . Its central nervous system toxicity severely limits its clinical application .

Action Environment

The action of brucine dihydrate can be influenced by environmental factors such as temperature and water activity . For instance, the dihydrate form of brucine shows a nonstoichiometric (de)hydration behavior at relative humidity (RH) less than 40% at 25°C

Biochemical Analysis

Biochemical Properties

10,11-Dimethoxystrychnine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), reducing the production of prostaglandin E2 (PGE2) and thromboxane B2, which are mediators of inflammation . Additionally, this compound interacts with various biomolecules, inducing apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, this compound influences cellular metabolism by altering the levels of key metabolic enzymes and metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It acts as an antagonist at glycine receptors, leading to the inhibition of inhibitory neurotransmission and resulting in convulsions . Additionally, this compound modulates gene expression by binding to specific transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have anti-inflammatory and analgesic effects, while at higher doses, it can cause toxicity and adverse effects such as convulsions and respiratory paralysis . Threshold effects have been observed, with significant changes in cellular and physiological responses occurring at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can affect metabolic flux and metabolite levels . The compound also influences the activity of key metabolic enzymes, altering the balance of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects on cellular function . The compound’s distribution is influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, influencing its overall biochemical effects .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 10,11-Dimethoxystrychnine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Strychnine", "Dimethyl sulfate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Strychnine is reacted with dimethyl sulfate and sodium hydride in methanol to form 10-methoxystrychnine.", "Step 2: 10-methoxystrychnine is then reacted with hydrochloric acid to form 10-methoxy-strychnine hydrochloride.", "Step 3: The hydrochloride salt is then reacted with sodium hydroxide to form 10-methoxystrychnine.", "Step 4: 10-methoxystrychnine is then reacted with acetic anhydride and acetic acid to form 10-acetoxy-11-methoxystrychnine.", "Step 5: The acetoxy compound is then reacted with sodium acetate and ethanol to form 10,11-dimethoxystrychnine." ] } | |

CAS No. |

5892-11-5 |

Molecular Formula |

C23H34N2O8 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;tetrahydrate |

InChI |

InChI=1S/C23H26N2O4.4H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;;;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;4*1H2/t13-,18-,19-,21-,22-,23+;;;;/m0..../s1 |

InChI Key |

XLXHHXCMBNBDMP-BEYGIVOKSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O.O.O |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O |

boiling_point |

470 °C |

Color/Form |

Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |

density |

greater than 1 at 68 °F (USCG, 1999) |

melting_point |

352 °F (NTP, 1992) 178 °C |

| 357-57-3 | |

physical_description |

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

63428-84-2 |

solubility |

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |

Synonyms |

10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of molar volume in the context of supercritical extraction, and how does the measured value for brucine dihydrate inform this process?

A1: Molar volume plays a crucial role in supercritical extraction as it directly influences the solubility behavior of a compound in supercritical fluids. A higher molar volume generally correlates with lower solubility in a given supercritical fluid under the same conditions. The research paper reports the solid molar volume of brucine dihydrate as 320.2 cm3/mol at 298 K []. This value provides essential information for optimizing supercritical extraction parameters, such as pressure, temperature, and solvent choice, to achieve efficient extraction of brucine dihydrate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)